1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes difluoromethyl and pyrazole groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps. One common synthetic route includes the reaction of difluoromethyl pyrazole with a sulfonamide derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(DIFLUOROMETHYL)-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonamides: These compounds contain the sulfonamide group and are known for their antimicrobial properties.
Difluoromethyl compounds: These compounds contain the difluoromethyl group, which imparts unique chemical properties such as increased stability and lipophilicity.
Properties
Molecular Formula |
C12H17F2N5O2S |
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Molecular Weight |
333.36 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H17F2N5O2S/c1-8-11(7-19(16-8)12(13)14)22(20,21)17(3)6-10-5-15-18(4)9(10)2/h5,7,12H,6H2,1-4H3 |
InChI Key |
IGYVUZJUERNLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CN(N=C2C)C(F)F |
Origin of Product |
United States |
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